molecular formula C23H34N4O4 B5255732 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide

4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide

Cat. No.: B5255732
M. Wt: 430.5 g/mol
InChI Key: BZNZZMKZOFGPPW-UHFFFAOYSA-N
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Description

4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a piperazine ring, a benzodioxole moiety, and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-benzodioxole with piperazine to form 4-(1,3-benzodioxol-5-ylmethyl)piperazine. This intermediate is then reacted with N,N-diethylpiperidine-1-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-N,N-diethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O4/c1-3-25(4-2)23(29)27-9-7-19(8-10-27)22(28)26-13-11-24(12-14-26)16-18-5-6-20-21(15-18)31-17-30-20/h5-6,15,19H,3-4,7-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNZZMKZOFGPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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